BenchChemオンラインストアへようこそ!

Acetaminophen sulfate

Pharmacokinetics Interspecies scaling Preclinical toxicology

Substituting acetaminophen sulfate with glucuronide or parent drug is analytically invalid—sulfation saturates at lower doses, inverting the urinary sulfate-to-glucuronide ratio during overdose, and displays >50% serum protein binding vs. <10% for glucuronide. Our ≥98% HPLC-certified reference standard ensures accurate LC-MS/MS quantification for clinical toxicology risk stratification, pediatric PK studies, and IND-enabling preclinical safety assessments. Ideal for CAP/ISO 15189-accredited laboratories.

Molecular Formula C8H9NO5S
Molecular Weight 231.23 g/mol
CAS No. 10066-90-7
Cat. No. B162742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaminophen sulfate
CAS10066-90-7
Synonymsacetaminophen sulfate ester
acetaminophen sulfate ester, monopotassium salt
acetaminophen-sulfate
N-acetyl-4-aminophenol sulfate
paracetamol sulfate
Molecular FormulaC8H9NO5S
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O
InChIInChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)
InChIKeyIGTYILLPRJOVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetaminophen Sulfate (CAS 10066-90-7): Metabolite Reference Standard for Pharmacokinetic Modeling, Overdose Biomarker Validation, and Analytical Method Development


Acetaminophen sulfate (CAS 10066-90-7), also known as paracetamol sulfate, is the O-sulfated Phase II conjugate of the analgesic and antipyretic drug acetaminophen (paracetamol). As a primary non-toxic metabolite, it is formed via sulfotransferase (SULT) enzymes, including SULT1A1, SULT1A3, SULT1A4, SULT1E1, and SULT2A1 . In human adults, sulfation accounts for approximately 30–35% of a therapeutic dose, with the remainder metabolized predominantly via glucuronidation and a minor fraction via CYP-mediated oxidation [1]. The compound exists as a free acid (C8H9NO5S, MW 231.23) and is commercially supplied as the potassium or sodium salt for analytical applications, with a certified purity of ≥97% (HPLC) . As an authentic reference standard, acetaminophen sulfate is indispensable for the accurate quantification of sulfation pathway activity in pharmacokinetic studies, toxicological assessments of acetaminophen overdose, and environmental monitoring of pharmaceutical residues.

Why Acetaminophen Sulfate (CAS 10066-90-7) Cannot Be Replaced by Glucuronide or Other Conjugates in Quantitative Bioanalysis and Clinical Prediction


Substituting acetaminophen sulfate with its closest metabolic counterpart—acetaminophen glucuronide—or with the parent drug acetaminophen itself, is analytically and clinically invalid for two fundamental reasons. First, the sulfation and glucuronidation pathways are subject to distinct regulatory mechanisms and exhibit differential saturation kinetics. In acetaminophen overdose, the sulfation pathway saturates at lower doses than glucuronidation, causing the sulfate-to-glucuronide ratio in urine to invert from approximately 1:1.5–2.0 under therapeutic conditions to a significantly reduced sulfate proportion during toxicity [1]. This ratio shift is a direct quantitative indicator of metabolic pathway saturation and is used clinically to predict hepatotoxicity risk [2]. Second, the two conjugates possess fundamentally different physicochemical properties that govern their renal elimination. Acetaminophen sulfate exhibits >50% serum protein binding, whereas acetaminophen glucuronide is <10% protein bound, and sulfate clearance decreases with increasing serum concentration of the conjugate—a saturation behavior not observed for the glucuronide [3]. Consequently, any attempt to use a generic 'acetaminophen metabolite' standard or to substitute glucuronide calibrators for sulfate quantification would produce systematically biased concentration measurements, undermining pharmacokinetic modeling, therapeutic drug monitoring, and forensic toxicology applications where accurate sulfate quantification is essential.

Quantitative Differentiation Evidence for Acetaminophen Sulfate (CAS 10066-90-7) Relative to Closest Analogs and Alternatives


Species-Specific Sulfation Predominance: Only Rats Convert APAP Primarily to Sulfate Conjugate

In a multi-species comparative pharmacokinetic study, only rats predominantly converted acetaminophen to the sulfate conjugate rather than the glucuronide conjugate after oral administration of 10 mg/kg. This stands in contrast to humans, marmosets, minipigs, and cynomolgus monkeys, where glucuronidation is the predominant conjugation pathway [1]. This species-specific metabolic divergence makes acetaminophen sulfate the essential reference standard for studies in the rat model, where sulfate conjugate formation is the primary detoxification route rather than a secondary pathway.

Pharmacokinetics Interspecies scaling Preclinical toxicology

Lower Sulfate Metabolite Concentrations on Presentation Predict Hepatotoxicity in Acetaminophen Overdose Patients

In the prospective ATOM-7 study of 200 patients presenting with acute acetaminophen overdose (median ingested dose 20 g), those who subsequently developed hepatotoxicity (peak ALT >1,000 U/L) had significantly lower sulfation metabolite concentrations on presentation. The total CYP-derived toxic metabolite concentrations were markedly elevated in the hepatotoxicity group (36.8 μmol/L, IQR: 27.8–51.7) compared to those without hepatotoxicity (10.8 μmol/L, IQR: 6.9–19.5), with CYP metabolites comprising 5.4% (IQR: 3.8–7.7) of total metabolites in the toxicity group versus a lower proportion in non-toxic patients [1]. This inverse relationship between sulfate conjugate concentrations and hepatotoxicity risk establishes acetaminophen sulfate measurement as a direct prognostic indicator, independent of parent drug concentration.

Clinical toxicology Biomarker validation Overdose management

Acetaminophen Sulfate Exhibits >50% Serum Protein Binding and Active Renal Tubular Secretion, Unlike Glucuronide

In a study of eight healthy adults administered 1.5 g acetaminophen, the renal clearance ratios (relative to creatinine) were 1.43 ± 0.250 for acetaminophen sulfate, 0.890 ± 0.153 for acetaminophen glucuronide, and 0.058 ± 0.026 for parent acetaminophen [1]. Acetaminophen sulfate exhibited >50% serum protein binding, whereas acetaminophen glucuronide was <10% protein bound and parent acetaminophen approximately 20% bound [1]. Additionally, the renal clearance of acetaminophen sulfate decreased with increasing serum concentration of the conjugate, demonstrating saturable active tubular secretion—a property not observed for the glucuronide conjugate [1].

Renal pharmacology Pharmacokinetics Drug-drug interaction studies

Age-Dependent Sulfation: Neonates Excrete Significantly Higher Proportion of Dose as APAP-Sulfate Than Adults

Following oral administration of 10 mg/kg acetaminophen, urinary excretion patterns revealed age-dependent metabolic partitioning. Higher percentages of the dose were excreted as APAP-sulfate in neonates (0–2 days old) and children (3–9 years old) than in 12-year-old children and adults [1]. A pharmacokinetic analysis indicated that the higher rate of APAP-sulfate formation in younger age groups compensates for a deficiency in glucuronide formation, reflecting the delayed postnatal maturation of UDP-glucuronosyltransferase (UGT) enzymes relative to sulfotransferase activity [1].

Pediatric pharmacology Developmental pharmacokinetics Neonatal drug metabolism

Probenecid Co-Administration Increases Acetaminophen Sulfate Excretion by 49% While Decreasing Glucuronide by 68%

In a controlled human drug interaction study, co-administration of probenecid—a prototypical organic anion transporter (OAT) inhibitor—significantly altered the metabolic fate of acetaminophen. During probenecid treatment, urinary excretion of acetaminophen glucuronide over 24 h decreased from 260 ± 21 mg to 84 ± 9 mg (a 68% reduction, P<0.001), while acetaminophen sulfate excretion increased from 217 ± 17 mg to 323 ± 25 mg (a 49% increase, P<0.005) [1]. This reciprocal shift demonstrates that the two conjugation pathways are independently regulated and differentially affected by transporter-mediated drug interactions, with sulfation serving as a compensatory route when glucuronidation is impaired.

Drug-drug interaction Transporter pharmacology Phase II metabolism

Acetaminophen Sulfate Reference Standard with ≥97% HPLC Purity Enables Validated Quantification Across Biological Matrices

Commercially available acetaminophen sulfate (as potassium salt) is certified with ≥97% purity by HPLC, a melting point of 163°C, and water solubility suitable for preparation of calibration standards across a validated range of 0.1–15 μg/mL in plasma and urine . In validated HPLC-UV methods, the coefficient of variation for quality control samples of acetaminophen sulfate across analytical runs is 14.3%, with a limit of quantification of 0.1 μg/mL . This level of analytical performance is achievable only when authentic, high-purity reference material is used for calibration curve construction, as methods relying on indirect enzymatic generation of sulfate conjugate from parent drug fail to meet regulatory validation criteria for accuracy and precision.

Analytical method validation Reference standards Bioanalysis

High-Value Procurement and Application Scenarios for Acetaminophen Sulfate (CAS 10066-90-7) Reference Standard


Clinical Toxicology Laboratories: Hepatotoxicity Risk Stratification in Acetaminophen Overdose

Clinical toxicology units implementing metabolite-based risk stratification protocols require acetaminophen sulfate reference standards to quantify sulfation capacity on patient presentation. As demonstrated in the ATOM-7 study, patients who develop hepatotoxicity present with significantly lower sulfate conjugate concentrations and elevated CYP-derived toxic metabolites [1]. Accurate measurement of acetaminophen sulfate—alongside glucuronide and CYP metabolites—enables early identification of high-risk patients who may benefit from extended acetylcysteine therapy beyond the standard 21-hour protocol. Procurement of certified reference material with documented purity (≥97% HPLC) is essential for laboratories seeking CAP/ISO 15189 accreditation for this assay.

Preclinical Toxicology and Drug Development: Rat Model Pharmacokinetic Studies

Contract research organizations (CROs) and pharmaceutical development laboratories conducting preclinical safety assessments of acetaminophen-containing formulations in rodent models must quantify acetaminophen sulfate as the primary circulating metabolite. Unlike humans where glucuronide predominates, rats predominantly convert acetaminophen to the sulfate conjugate after oral administration [2]. Use of authentic acetaminophen sulfate reference standards—rather than surrogate calibrators or parent drug—is mandatory for generating regulatory-compliant pharmacokinetic data in rat toxicology studies intended for IND/NDA submissions.

Pediatric Clinical Pharmacology: Neonatal and Infant Pharmacokinetic Studies

Investigators conducting pharmacokinetic studies in neonates and infants require acetaminophen sulfate reference standards because sulfation is the predominant detoxification pathway in this population, compensating for developmentally immature glucuronidation [3]. Accurate quantification of sulfate conjugate formation in pediatric subjects is essential for establishing age-appropriate dosing regimens and for understanding developmental changes in Phase II metabolism. The water solubility of the potassium salt formulation (readily soluble in H2O) facilitates preparation of calibration standards for bioanalytical methods used in pediatric clinical trials .

Drug-Drug Interaction Studies: Transporter and Metabolic Pathway Compensation Analysis

Clinical pharmacology units and academic research laboratories investigating transporter-mediated drug interactions require acetaminophen sulfate reference material to quantify compensatory shifts between sulfation and glucuronidation pathways. The 49% increase in sulfate excretion during probenecid co-administration—concurrent with a 68% decrease in glucuronide excretion—demonstrates that sulfation serves as a salvage pathway when glucuronidation is inhibited [4]. This pathway compensation is of direct relevance to drug development programs evaluating OAT1/OAT3 inhibitors or UGT substrates, where acetaminophen is used as a clinical probe substrate to assess Phase II metabolic reserve capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetaminophen sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.